ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indole moiety can interact with various receptors in the body, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[4-(1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the indole ring.
Methyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and thiazole rings enhances its potential for diverse interactions with biological targets.
Properties
Molecular Formula |
C19H21N3O3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 2-[4-(1-methylindol-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-3-25-18(24)15-12-26-19(20-15)21-17(23)10-6-7-13-11-22(2)16-9-5-4-8-14(13)16/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,20,21,23) |
InChI Key |
AENMFVUWOGXNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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